molecular formula C36H39N5 B13813529 Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-2-phenyl- CAS No. 58892-68-5

Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-2-phenyl-

Cat. No.: B13813529
CAS No.: 58892-68-5
M. Wt: 541.7 g/mol
InChI Key: FTBAFQHFYPBQJB-UHFFFAOYSA-N
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Description

Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-2-phenyl- is a complex heterocyclic compound known for its unique chemical structure and potential applications in various fields. This compound features an indolizine core substituted with phenyl and piperazinyl groups, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-2-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of indolizine derivatives with phenyl-substituted piperazines under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize the outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized indolizine compounds.

Scientific Research Applications

Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-2-phenyl- has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.

    Medicine: Research explores its potential as a drug candidate for various diseases, given its ability to interact with biological targets.

    Industry: It finds use in developing new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-2-phenyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic or diagnostic applications. The compound’s structure allows it to fit into specific binding sites, influencing the activity of target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indolizine derivatives and phenyl-substituted piperazines. These compounds share structural features but differ in their specific substituents and functional groups.

Uniqueness

What sets Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-2-phenyl- apart is its combination of an indolizine core with phenyl and piperazinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

58892-68-5

Molecular Formula

C36H39N5

Molecular Weight

541.7 g/mol

IUPAC Name

2-phenyl-1,3-bis[(4-phenylpiperazin-1-yl)methyl]indolizine

InChI

InChI=1S/C36H39N5/c1-4-12-30(13-5-1)36-33(28-37-20-24-39(25-21-37)31-14-6-2-7-15-31)34-18-10-11-19-41(34)35(36)29-38-22-26-40(27-23-38)32-16-8-3-9-17-32/h1-19H,20-29H2

InChI Key

FTBAFQHFYPBQJB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C3C=CC=CN3C(=C2C4=CC=CC=C4)CN5CCN(CC5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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